molecular formula C25H22N2O4 B11134624 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11134624
M. Wt: 414.5 g/mol
InChI Key: ZHHKXSQKVASUJD-XTQSDGFTSA-N
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Description

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzoyl group, and the addition of the ethoxy and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents on the benzoyl and pyridinyl groups. Examples include:

  • 4-(4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-ethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-phenyl-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H22N2O4/c1-3-31-19-13-12-18(15-16(19)2)23(28)21-22(17-9-5-4-6-10-17)27(25(30)24(21)29)20-11-7-8-14-26-20/h4-15,22,28H,3H2,1-2H3/b23-21+

InChI Key

ZHHKXSQKVASUJD-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)O)C

Origin of Product

United States

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